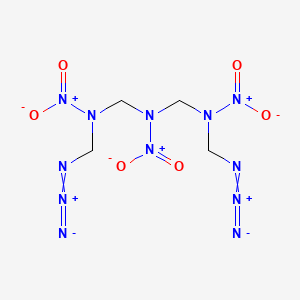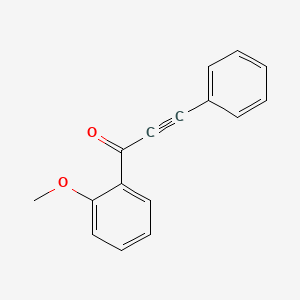
2-Propyn-1-one, 1-(2-methoxyphenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a unique structure that includes both methoxy and phenyl groups attached to a propynone backbone
Méthodes De Préparation
The synthesis of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methoxybenzaldehyde with phenylacetylene in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Material Science: The unique structure of this compound makes it suitable for developing new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds such as:
2-Methoxyphenyl chloroformate: Used in the preparation of symmetrical ureas with herbicidal properties.
2-Methoxyphenyl isocyanate: Employed for the protection/deprotection of amino groups in organic synthesis.
The uniqueness of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one lies in its combination of methoxy and phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Conclusion
1-(2-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and drug discovery.
Propriétés
Numéro CAS |
16619-66-2 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,1H3 |
Clé InChI |
DQMLJBMSCGLVSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


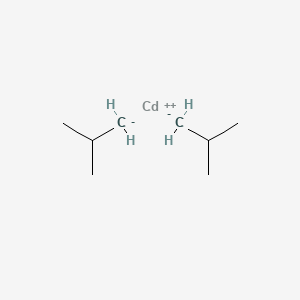
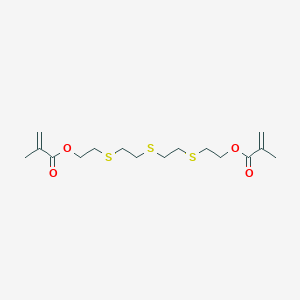
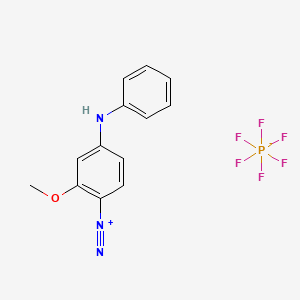
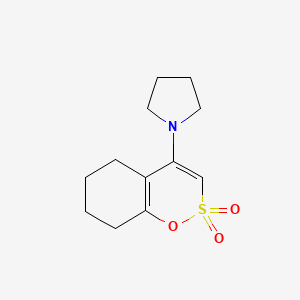

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
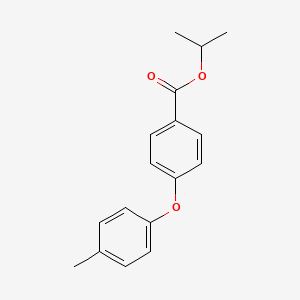
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
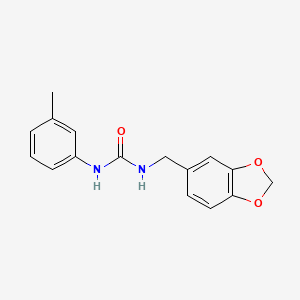
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
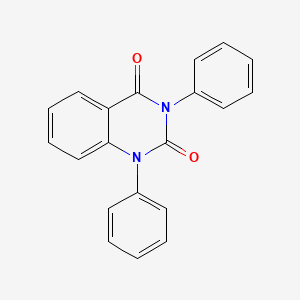
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
